Mu-Opioid Receptor Binding Affinity Ranking: Ethylmorphine Occupies a Defined Intermediate Position Between Codeine and Pholcodine
In a direct head-to-head radioligand displacement study using ³H-DAMGO in rat brain homogenates, the mu-opioid receptor binding affinity (Ki) ranking was unequivocally established as morphine (Ki = 1.2 nM) < codeine < ethylmorphine < pholcodine [1]. The absolute Ki of ethylmorphine hydrochloride for the human mu-opioid receptor has been independently reported as 345.0 nM [2]. This places ethylmorphine in a quantitatively distinct affinity band—substantially weaker than morphine (∼287-fold lower affinity) but measurably stronger than pholcodine, consistent with the trend that increasing the 3-alkyl chain length progressively reduces mu-receptor binding [1]. This intermediate binding profile predicts that ethylmorphine's in vivo activity is more dependent on metabolic bioactivation to morphine than codeine, yet less dependent than pholcodine, which has negligible receptor binding.
| Evidence Dimension | Mu-opioid receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ethylmorphine Ki = 345.0 nM (human mu-opioid receptor) [2]; ranked between codeine and pholcodine in rat brain homogenate assay [1] |
| Comparator Or Baseline | Morphine Ki = 1.2 nM; Codeine Ki intermediate (between morphine and ethylmorphine); Pholcodine Ki highest (lowest affinity) [1] |
| Quantified Difference | ~287-fold lower affinity than morphine; exact Ki difference vs. codeine and pholcodine reported as rank order (morphine < codeine < ethylmorphine < pholcodine) [1] |
| Conditions | Rat brain homogenate mu-receptor binding assay with ³H-DAMGO displacement [1]; human mu-opioid receptor expressed in HEK293 cells (NCATS) [2] |
Why This Matters
The quantifiably intermediate mu-receptor binding affinity dictates that ethylmorphine cannot be dose-equivalently substituted with codeine (higher affinity) or pholcodine (lower affinity) without altering the balance between parent-drug receptor occupancy and metabolite-driven pharmacology, which has direct implications for experimental design in opioid receptor studies.
- [1] Chen ZR, Irvine RJ, Somogyi AA, Bochner F. Mu receptor binding of some commonly used opioids and their metabolites. Life Sci. 1991;48(22):2165-2171. doi:10.1016/0024-3205(91)90150-a View Source
- [2] NCATS Inxight Drugs. Ethylmorphine Hydrochloride – Primary Target Pharmacology: Ki = 345.0 nM. National Center for Advancing Translational Sciences. View Source
